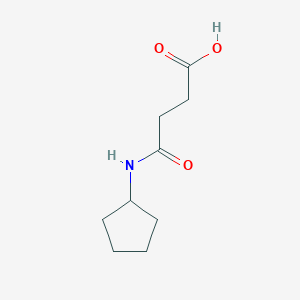

4-(Cyclopentylamino)-4-oxobutanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

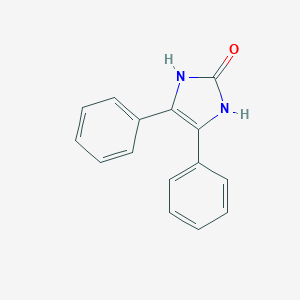

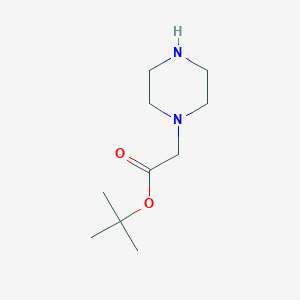

The synthesis of complex organic molecules often involves the formation of multiple bonds and the incorporation of various functional groups. In the context of synthesizing a compound like 4-(Cyclopentylamino)-4-oxobutanoic acid, the [2 + 2 + 1] carboannulation process described in the first paper could be relevant. This process involves C-C/N-O bond cleavage and C-H functionalization, which could potentially be applied to the synthesis of the cyclopentylamino group in the target molecule .

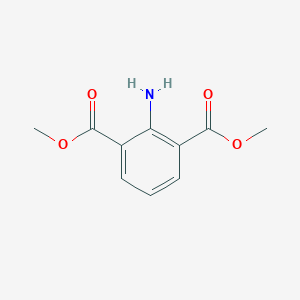

Molecular Structure Analysis

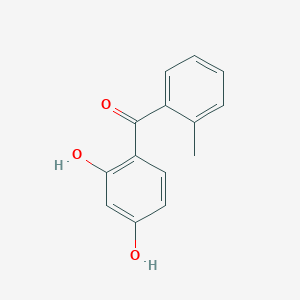

The molecular structure of 4-(Cyclopentylamino)-4-oxobutanoic acid would likely feature a cyclopentyl ring attached to an amino group, with the oxobutanoic acid moiety providing a carboxylic acid functional group. The fourth paper discusses the growth and characterization of a semi-organometallic nonlinear optical crystal with a somewhat related structure, which includes an aminophenyl group and a 4-oxobutanoic acid moiety . Insights from this paper could be used to infer aspects of the molecular structure and behavior of 4-(Cyclopentylamino)-4-oxobutanoic acid.

Chemical Reactions Analysis

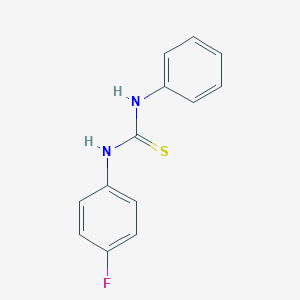

The papers provided do not directly discuss reactions specific to 4-(Cyclopentylamino)-4-oxobutanoic acid, but they do mention reactions involving cyclobutanol and its derivatives. For example, the second paper discusses the chromic acid cooxidation of cyclobutanol and oxalic acid, which leads to the formation of cyclobutanone . Although this reaction does not directly pertain to the target molecule, the principles of oxidation could be relevant when considering the chemical reactivity of the cyclopentylamino group.

Physical and Chemical Properties Analysis

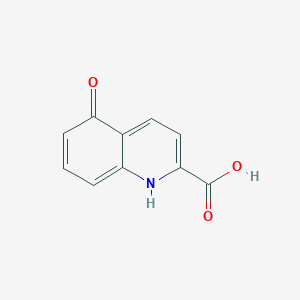

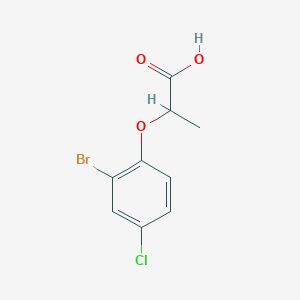

The physical and chemical properties of 4-(Cyclopentylamino)-4-oxobutanoic acid can be inferred from related compounds. The third paper describes a ring expansion of cyclobutanol to 4-tetralones , which could provide insights into the ring strain and stability of the cyclopentyl ring in the target molecule. The fourth paper provides detailed characterization techniques, such as FT-IR spectroscopy, UV-Vis spectra, NMR, and thermal analysis, which could be applied to determine the physical and chemical properties of 4-(Cyclopentylamino)-4-oxobutanoic acid .

Scientific Research Applications

Antibacterial and Antifungal Properties

4-(Cyclopentylamino)-4-oxobutanoic acid derivatives have been investigated for their antibacterial and antifungal properties. Research shows that certain derivatives exhibit low minimum inhibitory concentrations (MICs) for some bacteria and fungal microorganisms, suggesting potential in treating specific infections (Zentz et al., 2005).

Apoptosis Induction in Cancer Research

This compound is involved in the methionine salvage pathway and has been found to inhibit the growth of human cell lines in a dose-dependent manner. It induces apoptosis (programmed cell death) in cells, independent of ornithine decarboxylase (ODC) down-regulation. This suggests its potential application in cancer research and therapy (Tang et al., 2006).

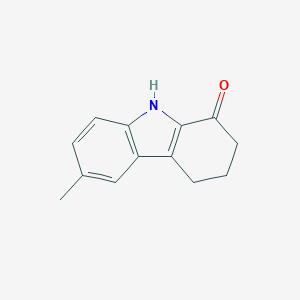

Material Science and Molecular Structure Analysis

Studies have explored the molecular structure, infrared intensities, and hyperpolarizability of 4-(Cyclopentylamino)-4-oxobutanoic acid derivatives. Such research is crucial in the field of material science, particularly in developing materials with specific optical and electronic properties (Raju et al., 2015).

Pesticide Residue Analysis

The compound has been used in developing sensitive assays for pesticide residue analysis. For example, derivatives have been applied in enzyme-linked immunosorbent assays (ELISA) for detecting fenthion, a type of organophosphorus insecticide, in fruit samples (Zhang et al., 2008).

Nonlinear Optical Applications

Research on derivatives of 4-(Cyclopentylamino)-4-oxobutanoic acid has shown promise in nonlinear optical (NLO) applications. These studies explore the potential of these compounds in developing new materials for NLO technologies (Vinoth et al., 2020).

properties

IUPAC Name |

4-(cyclopentylamino)-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c11-8(5-6-9(12)13)10-7-3-1-2-4-7/h7H,1-6H2,(H,10,11)(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNSFUWCFOMRJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30364142 |

Source

|

| Record name | 4-(cyclopentylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Cyclopentylamino)-4-oxobutanoic acid | |

CAS RN |

541537-57-9 |

Source

|

| Record name | 4-(cyclopentylamino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30364142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(Dimethylamino)styryl]pyridine](/img/structure/B181050.png)

![3-Methoxy-N-[(4-methoxyphenyl)methyl]aniline](/img/structure/B181070.png)